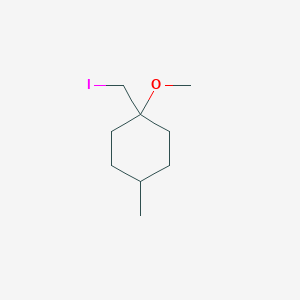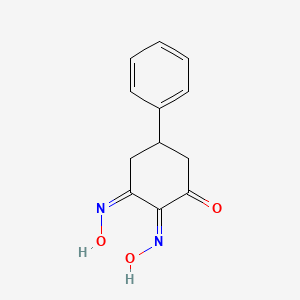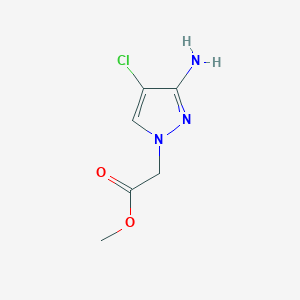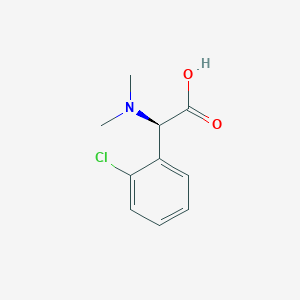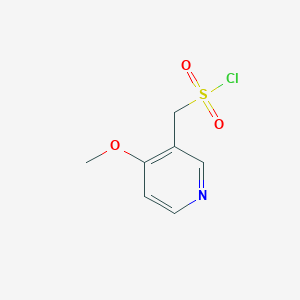
(4-Methoxypyridin-3-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of (4-Methoxypyridin-3-yl)methanesulfonyl chloride typically involves synthetic routes that include the use of methanesulfonyl chloride as a key reagent. The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield . Industrial production methods may vary, but they generally follow similar principles to achieve high-quality output .
Análisis De Reacciones Químicas
(4-Methoxypyridin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions often involve controlled temperatures and solvents to ensure optimal results.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(4-Methoxypyridin-3-yl)methanesulfonyl chloride has a wide range of scientific research applications, including:
Biology: The compound’s reactivity makes it useful in biological studies, particularly in the modification of biomolecules.
Industry: The compound is valuable in industrial processes that require selective and reactive chemical agents.
Mecanismo De Acción
The mechanism of action of (4-Methoxypyridin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It targets nucleophilic sites on other molecules, facilitating the formation of new chemical bonds. The molecular pathways involved include the activation of the methanesulfonyl chloride group, which then participates in subsequent reactions .
Comparación Con Compuestos Similares
(4-Methoxypyridin-3-yl)methanesulfonyl chloride can be compared with other similar compounds, such as:
- (4-Methoxypyridin-3-yl)methanesulfonamide
- (4-Methoxypyridin-3-yl)methanesulfonic acid
- (4-Methoxypyridin-3-yl)methanesulfonate esters
These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its specific reactivity and selectivity, making it particularly valuable in certain chemical processes .
Propiedades
Fórmula molecular |
C7H8ClNO3S |
|---|---|
Peso molecular |
221.66 g/mol |
Nombre IUPAC |
(4-methoxypyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-2-3-9-4-6(7)5-13(8,10)11/h2-4H,5H2,1H3 |
Clave InChI |
AZOHHZCRYAYOIC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=NC=C1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)
![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)


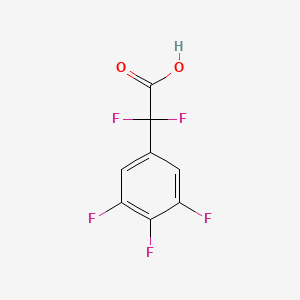

![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)

